4-Hydroxyphenyl 4-fluorobenzene-1-sulfonate
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Overview
Description
4-Hydroxyphenyl 4-fluorobenzene-1-sulfonate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydroxyphenyl group and a fluorobenzene sulfonate group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyphenyl 4-fluorobenzene-1-sulfonate typically involves the reaction of 4-hydroxyphenyl with 4-fluorobenzene-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyphenyl 4-fluorobenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The sulfonate group can be reduced to form sulfinates or sulfides.
Substitution: The fluorobenzene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Sulfinates, sulfides, and alcohols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-Hydroxyphenyl 4-fluorobenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the manufacture of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-Hydroxyphenyl 4-fluorobenzene-1-sulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including oxidative stress response and signal transduction
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenyl 4-fluorobenzene-1-sulfonate: Known for its unique combination of hydroxyphenyl and fluorobenzene sulfonate groups.
9,9-Bis(4-hydroxyphenyl) fluorene: Contains a bisphenol structure with hydroxyphenyl groups.
Sodium 4-hydroxyphenyl propyl sulfonate: Features a hydroxyphenyl group with a propyl sulfonate substituent
Uniqueness
This compound stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its ability to form stable solid electrolyte interfaces (SEI) in lithium-ion batteries is a notable application that distinguishes it from other similar compounds .
Properties
CAS No. |
184025-15-8 |
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Molecular Formula |
C12H9FO4S |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
(4-hydroxyphenyl) 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C12H9FO4S/c13-9-1-7-12(8-2-9)18(15,16)17-11-5-3-10(14)4-6-11/h1-8,14H |
InChI Key |
XVBIPGDEBNCRHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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